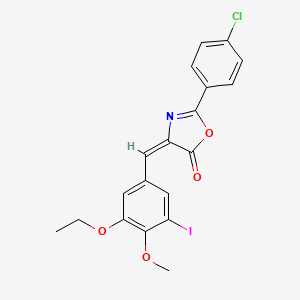
2-(4-chlorophenyl)-4-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has been widely used in scientific research. It is a member of the oxazole family and has been studied for its potential applications in various fields, including medicine, chemistry, and biology.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-4-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that the compound may exert its anti-tumor activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of tumor cells in vitro and in vivo. It has also been shown to reduce the production of inflammatory mediators in vitro. In addition, the compound has been reported to have low toxicity in animal studies.
実験室実験の利点と制限
One of the main advantages of using 2-(4-chlorophenyl)-4-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its potential anti-tumor and anti-inflammatory activities. This makes it a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 2-(4-chlorophenyl)-4-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One of the potential areas of research is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of the compound and its potential interactions with other molecules. Additionally, the use of this compound as a fluorescent probe for detecting DNA damage may also be explored further.
合成法
The synthesis method of 2-(4-chlorophenyl)-4-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the condensation of 4-chlorobenzaldehyde, 3-ethoxy-5-iodo-4-methoxybenzaldehyde, and 2-amino-2-methyl-1-propanol in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization in ethanol.
科学的研究の応用
2-(4-chlorophenyl)-4-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various scientific research fields. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
特性
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClINO4/c1-3-25-16-10-11(8-14(21)17(16)24-2)9-15-19(23)26-18(22-15)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZNSKRXNUCERY-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl)I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClINO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)
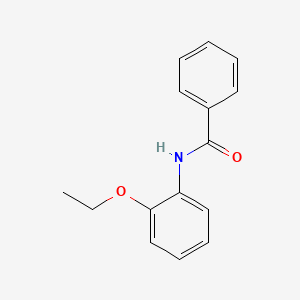
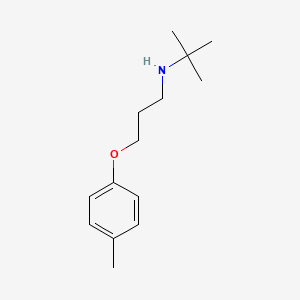
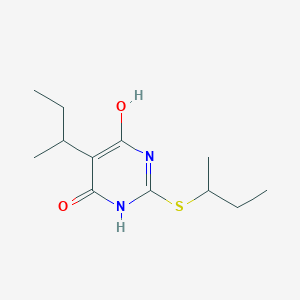
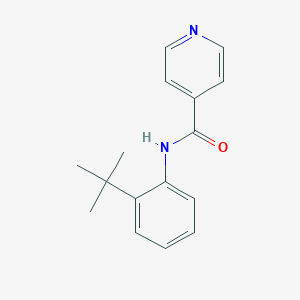
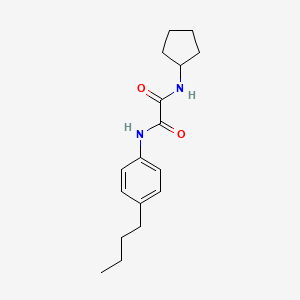
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5169810.png)
![2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5169831.png)

![2,6-difluoro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5169845.png)
![ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5169847.png)

![N-benzyl-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5169854.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline](/img/structure/B5169864.png)